Cas no 5304-29-0 (6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine)
![6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine structure](https://ja.kuujia.com/scimg/cas/5304-29-0x500.png)
6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine
- 2-Benzothiazolamine,6-ethoxy-N,N-dimethyl-
- 6-ethoxy-N,N-dimethyl-1,3-benzothiazol-2-amine
- 6-ethoxy-N,N-dimethylbenzothiazol-2-amine
- AKOS022188861
- EINECS 226-154-0
- DTXSID80967541
- 5304-29-0
- NS00045860
- AOKXEGLNJFYAGV-UHFFFAOYSA-N
-
- インチ: InChI=1S/C11H14N2OS/c1-4-14-8-5-6-9-10(7-8)15-11(12-9)13(2)3/h5-7H,4H2,1-3H3
- InChIKey: AOKXEGLNJFYAGV-UHFFFAOYSA-N
- SMILES: CCOC1=CC2=C(C=C1)N=C(N(C)C)S2
計算された属性
- 精确分子量: 222.08282
- 同位素质量: 222.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 53.6Ų
じっけんとくせい
- PSA: 25.36
6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155001-1g |
6-ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine |
5304-29-0 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A059005487-1g |
6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine |
5304-29-0 | 95% | 1g |
$331.28 | 2023-09-01 | |
Crysdot LLC | CD11109980-1g |
6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine |
5304-29-0 | 95+% | 1g |
$402 | 2024-07-17 | |
Chemenu | CM155001-1g |
6-ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine |
5304-29-0 | 95% | 1g |
$380 | 2021-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737521-1g |
6-Ethoxy-n,n-dimethylbenzo[d]thiazol-2-amine |
5304-29-0 | 98% | 1g |
¥2839.00 | 2024-05-10 |
6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
8. Book reviews
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amineに関する追加情報
Introduction to 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine (CAS No. 5304-29-0)
6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 5304-29-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzo[d]thiazole class, a structural motif known for its broad spectrum of biological activities and utility in drug design. The presence of an ethoxy group and N,N-dimethylamino substituents in its molecular framework contributes to its unique chemical properties and potential pharmacological effects.
The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to interact with various biological targets. 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine exhibits a complex arrangement of functional groups that may influence its solubility, metabolic stability, and binding affinity to biological receptors. These characteristics make it a promising candidate for further investigation in the development of novel pharmaceuticals.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the potential biological activity of compounds like 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine with greater accuracy. Molecular docking studies have suggested that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and autoimmune diseases. Additionally, its structural similarity to known bioactive molecules has prompted exploration into its potential as an antimicrobial agent.
In vitro studies have begun to unravel the pharmacological profile of 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine. Preliminary experiments indicate that it may possess inhibitory effects on certain kinases and transcription factors, which are critical in regulating cell growth and differentiation. These findings align with the growing interest in small-molecule modulators as tools for studying cellular signaling networks. Furthermore, the compound's ability to cross cell membranes suggests it could be developed into a bioavailable drug candidate.
The synthesis of 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have streamlined the process of constructing complex heterocyclic frameworks. These improvements not only enhance the efficiency of producing 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine but also allow for easier modifications to its structure, facilitating the discovery of derivatives with enhanced pharmacological properties.
The potential therapeutic applications of 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine are broad and multifaceted. Beyond its anti-inflammatory and antimicrobial potential, research has also explored its role in neurodegenerative diseases. The benzo[d]thiazole core is known to interact with neuroreceptors, suggesting that this compound could modulate neuronal activity. Early studies in model systems have shown promising results, warranting further investigation into its neuroprotective effects.
Regulatory considerations play a crucial role in the development of any pharmaceutical compound. While 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine is not currently classified as a controlled substance or hazardous material, rigorous testing is essential to ensure its safety and efficacy before clinical trials can commence. Collaborative efforts between synthetic chemists, biologists, and clinicians are necessary to navigate the complex regulatory landscape and bring this compound closer to market approval.
The future of 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine lies in interdisciplinary research that combines traditional organic synthesis with cutting-edge biotechnological approaches. Techniques such as high-throughput screening and artificial intelligence-driven drug discovery are poised to accelerate the identification of new therapeutic targets and optimize existing candidates like this one. By leveraging these innovative tools, researchers can accelerate the translation of laboratory findings into tangible medical breakthroughs.
In conclusion, 6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine (CAS No. 5304-29-0) represents a compelling example of how structural diversity can lead to novel bioactive compounds. Its unique combination of functional groups and promising preclinical data position it as a valuable asset in the quest for new treatments across multiple therapeutic areas. As research continues to uncover its full potential, this compound stands out as a testament to the power of medicinal chemistry in addressing unmet medical needs.
5304-29-0 (6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine) Related Products
- 20277-92-3(n,n-Diphenylguanidine)
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 868680-03-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate)
- 39012-20-9(Picroside II)
- 1172793-07-5(2-5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl-N-(pyridin-3-yl)methylacetamide)
- 1869997-04-5(4-(Isoquinolin-5-yl)but-3-en-2-one)
- 1796961-84-6(7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)
- 868694-19-3(5-bromo-3-iodo-1H-indole)
- 2228818-43-5(2-(propan-2-yloxy)-6-(pyrrolidin-3-yloxy)pyridine)
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)




